molecular formula C17H15N3O2 B2591091 6-Methoxy-N-(pyridin-3-ylmethyl)quinoline-4-carboxamide CAS No. 2415509-23-6

6-Methoxy-N-(pyridin-3-ylmethyl)quinoline-4-carboxamide

Cat. No.: B2591091
CAS No.: 2415509-23-6
M. Wt: 293.326
InChI Key: PCUAKYGEDMNGFT-UHFFFAOYSA-N
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Description

6-Methoxy-N-(pyridin-3-ylmethyl)quinoline-4-carboxamide is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-N-(pyridin-3-ylmethyl)quinoline-4-carboxamide typically involves the reaction of 6-methoxyquinoline-4-carboxylic acid with pyridin-3-ylmethanamine. The reaction is carried out in the presence of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dichloromethane or dimethylformamide (DMF) for several hours .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-N-(pyridin-3-ylmethyl)quinoline-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield quinone derivatives, while reduction of a nitro group can produce amine derivatives .

Scientific Research Applications

6-Methoxy-N-(pyridin-3-ylmethyl)quinoline-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential as an inhibitor of specific enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Methoxy-N-(pyridin-3-ylmethyl)quinoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of these targets, inhibiting their activity and modulating various biological pathways. For example, it may inhibit the activity of certain kinases involved in cell signaling, leading to the suppression of cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 6-Methoxyquinoline-4-carboxamide
  • N-(pyridin-3-ylmethyl)quinoline-4-carboxamide
  • 6-Methoxy-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide

Uniqueness

6-Methoxy-N-(pyridin-3-ylmethyl)quinoline-4-carboxamide is unique due to the presence of both the methoxy and pyridin-3-ylmethyl groups, which confer distinct chemical and biological properties. These structural features enhance its potential as a versatile compound for various scientific research applications .

Properties

IUPAC Name

6-methoxy-N-(pyridin-3-ylmethyl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2/c1-22-13-4-5-16-15(9-13)14(6-8-19-16)17(21)20-11-12-3-2-7-18-10-12/h2-10H,11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCUAKYGEDMNGFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)C(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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